molecular formula C16H16N2 B2993740 (3-methyl-2-phenyl-1H-indol-5-yl)methanamine CAS No. 942872-87-9

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine

Cat. No.: B2993740
CAS No.: 942872-87-9
M. Wt: 236.318
InChI Key: XDXPVUFGUQNZFZ-UHFFFAOYSA-N
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Description

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine ( 942872-87-9) is a synthetic indole derivative of interest in medicinal chemistry and drug discovery research. With the molecular formula C16H16N2 and a molecular weight of 236.3116 g/mol, this compound features a methanamine group at the 5-position of a 3-methyl-2-phenyl-1H-indole scaffold . While specific biological data for this exact compound is limited in the public domain, its core structure is highly relevant to current research. The indole nucleus is a privileged structure in pharmacology, known to be incorporated into compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Notably, research on structurally similar 3-substituted indole derivatives has identified potent anti-MRSA (Methicillin-Resistant Staphylococcus aureus ) activity, highlighting the potential of this chemical class in addressing antibiotic resistance . This compound serves as a valuable building block for researchers synthesizing novel analogs to explore structure-activity relationships, particularly in the development of new antimicrobial and pharmaceutical agents. The molecule is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-11-14-9-12(10-17)7-8-15(14)18-16(11)13-5-3-2-4-6-13/h2-9,18H,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPVUFGUQNZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-2-phenyl-1H-indol-5-yl)methanamine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the reaction of substituted phenols with benzoyl chloride under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-methyl-2-phenyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related indole derivatives:

Compound Name Substituents/Modifications Molecular Formula Key Structural Differences Reference
(3-Methyl-2-phenyl-1H-indol-5-yl)methanamine 3-Me, 2-Ph, 5-CH2NH2 C16H16N2 Reference compound N/A
2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethanamine 2-Me, 5-Ph, 3-CH2CH2NH2 C17H18N2 Ethylamine chain at 3-position
(1-Methyl-1H-indol-5-yl)methanamine 1-Me, 5-CH2NH2 C10H12N2 Methyl at 1-position; lacks 2-Ph, 3-Me
(1H-Indol-3-yl)methanamine Unsubstituted indole core, 3-CH2NH2 C9H10N2 No substituents; methanamine at 3-position
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine 1-Me, 5-OMe, 3-CH2CH2NH2 C12H16N2O Methoxy at 5-position

Key Observations :

  • Positional Isomerism : Moving the methanamine group from the 5-position (target compound) to the 3-position (e.g., (1H-indol-3-yl)methanamine) alters electronic density and hydrogen-bonding capacity, impacting biological activity .
Pharmacological and Physicochemical Properties
Property This compound (1H-Indol-3-yl)methanamine 2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine
Molecular Weight 236.32 g/mol 146.19 g/mol 204.27 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 ~2.2
Water Solubility Low (due to phenyl group) Moderate Moderate
Receptor Affinity Hypothetical serotonin receptor modulation Weak dopamine D3 binding 5-HT1A/5-HT2A agonist activity

Notes:

  • Methoxy-substituted analogs (e.g., 5-methoxyindole derivatives) show stronger serotonin receptor activity, suggesting that electron-donating groups at the 5-position enhance binding .

Biological Activity

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its indole structure, which is a bicyclic compound known for its presence in various biologically active molecules. Its molecular formula is C16H16N2C_{16}H_{16}N_2 and it has a molecular weight of approximately 236.32 g/mol. The specific substitution pattern on the indole ring—methyl at position 3 and phenyl at position 2—may influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or activate specific receptors, which can result in anti-inflammatory, antiviral, or anticancer effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity:

  • Preliminary studies have suggested that compounds related to indole structures possess antimicrobial properties. For example, derivatives of indole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

2. Anticancer Properties:

  • Similar indole derivatives have been investigated for their anticancer potential. The unique structural features of this compound may contribute to selective cytotoxicity against cancer cells while sparing normal cells .

3. Anti-inflammatory Effects:

  • Compounds within the indole family are often studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

StudyFindings
Study 1Identified antimicrobial activity against MRSA and Cryptococcus neoformans with MIC values indicating significant potency.
Discussed the structural similarities with tryptamines and their implications for neuropharmacological applications.
Study 3Highlighted the potential of indole derivatives in overcoming antibiotic resistance, emphasizing the need for further SAR studies.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. Various analogs have been synthesized to explore these relationships:

Compound NameStructural FeaturesBiological Activity
3-MethylindoleMethyl group at position 3Neuroprotective effects
2-(Phenyl)indolePhenyl group at position 2Anticancer properties
5-MethoxyindoleMethoxy group at position 5Antioxidant activity

The exploration of these analogs has provided insights into optimizing the pharmacological profiles of compounds derived from the indole framework .

Q & A

Q. What are the standard synthetic routes for (3-methyl-2-phenyl-1H-indol-5-yl)methanamine?

  • Methodological Answer : The synthesis typically involves indole ring formation via the Fischer indole synthesis, followed by functionalization at the 5-position. Key steps include:

Indole Core Construction : Cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions.

Methyl and Phenyl Substituent Introduction : Alkylation or aryl coupling reactions (e.g., Suzuki-Miyaura for phenyl groups) at the 2- and 3-positions.

Amination at the 5-Position : Reductive amination or nucleophilic substitution using protected amines.
Characterization relies on ¹H/¹³C NMR and LC-MS to confirm regioselectivity and purity .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) to resolve bond angles, torsion angles, and packing interactions .
  • Spectroscopic Techniques :
  • NMR : Assign peaks for indole NH (δ ~10-12 ppm), aromatic protons (δ ~6.5-8.5 ppm), and methyl/methanamine groups.
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and indole ring vibrations.
  • Elemental Analysis : Validate empirical formula consistency .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (GHS H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

  • Methodological Answer :
  • Replication Studies : Repeat assays (e.g., receptor-binding or enzyme inhibition) under standardized conditions to rule out batch variability.
  • Alternative Assay Platforms : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP modulation) for functional activity .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, pH) impacting activity .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts improve aqueous solubility via protonation of the methanamine group .
  • Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes to enhance bioavailability.
  • Stability Studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) for 48 hours .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses against target receptors (e.g., serotonin receptors) and identify steric/electronic clashes.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Assess conformational flexibility in aqueous and lipid bilayer environments to predict membrane permeability .

Q. What analytical approaches validate purity in complex reaction mixtures?

  • Methodological Answer :
  • HPLC-DAD/MS : Use C18 columns (ACN:H₂O gradient) with UV detection (λ = 254 nm) and MS fragmentation to distinguish byproducts.
  • Preparative TLC/Column Chromatography : Isolate intermediates using silica gel (hexane:EtOAc eluent) and confirm purity via melting point analysis .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

  • Methodological Answer :
  • Dynamic vs. Static Disorder : Use SHELXL refinement with TWIN/BASF commands to model disordered regions in X-ray data .
  • NMR Crystallography : Compare solid-state NMR (ssNMR) chemical shifts with DFT-calculated shifts to reconcile solution vs. solid-state structures .

Key Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyStructural refinementR-factor ≤ 0.05, CC ≥ 0.95
LC-MSPurity assessmentm/z = 262.3 [M+H]⁺, RT = 4.2 min
SPRBinding affinity measurementKD = 12 nM, kon = 1.2×10⁴ M⁻¹s⁻¹

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